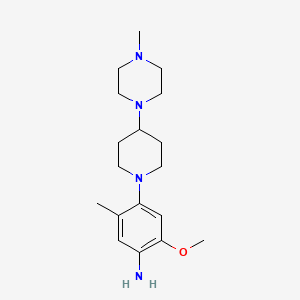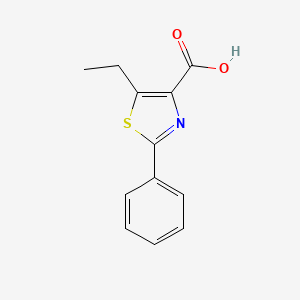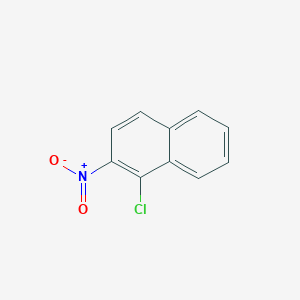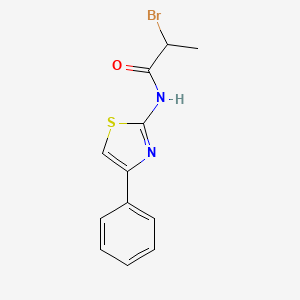
magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate: magnesium(II) acetylacetonate , is a coordination compound with the chemical formula C10H14MgO4 . It is a white to almost white powder or crystalline solid that is soluble in hot methanol . This compound is widely used in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate can be synthesized by reacting magnesium salts with acetylacetone in the presence of a base. The reaction typically involves the following steps:
- Dissolving magnesium chloride or magnesium sulfate in water.
- Adding acetylacetone to the solution.
- Introducing a base such as sodium hydroxide or ammonium hydroxide to facilitate the formation of the magnesium complex.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of bis(2,4-pentanedionato)magnesium(II) follows similar principles but on a larger scale. The process involves:
- Using high-purity magnesium salts and acetylacetone.
- Employing continuous stirring and controlled temperature conditions to ensure complete reaction.
- Utilizing advanced filtration and drying techniques to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with other metal ions or ligands.
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under specific conditions.
Oxidation-Reduction Reactions: It can participate in redox reactions, although it is more stable in its current oxidation state.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts and additional ligands in an aqueous or organic solvent.
Substitution Reactions: Require the presence of competing ligands and may involve heating or the use of catalysts.
Oxidation-Reduction Reactions: Involve oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Major Products Formed:
Coordination Reactions: Formation of mixed-metal complexes.
Substitution Reactions: New magnesium complexes with different ligands.
Oxidation-Reduction Reactions: Changes in the oxidation state of magnesium or the ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.
Material Science: Employed in the preparation of advanced materials and coatings.
Biology:
Biochemical Studies: Utilized in studies involving metal ion interactions with biological molecules.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its metal-binding properties.
Industry:
Wirkmechanismus
The mechanism of action of bis(2,4-pentanedionato)magnesium(II) involves its ability to coordinate with other molecules through its acetylacetonate ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4-pentanedionato)copper(II)
- Bis(2,4-pentanedionato)zinc(II)
- Bis(2,4-pentanedionato)nickel(II)
Comparison:
- Bis(2,4-pentanedionato)copper(II): Exhibits different redox properties and is used in different catalytic applications.
- Bis(2,4-pentanedionato)zinc(II): Has similar coordination properties but different reactivity due to the nature of zinc.
- Bis(2,4-pentanedionato)nickel(II): Known for its magnetic properties and used in different industrial applications.
Uniqueness: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate is unique due to its specific coordination chemistry and stability, making it suitable for a wide range of applications in catalysis, material science, and industrial processes .
Eigenschaften
Molekularformel |
C10H14MgO4 |
|---|---|
Molekulargewicht |
222.52 g/mol |
IUPAC-Name |
magnesium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
InChI-Schlüssel |
AKTIAGQCYPCKFX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-vinyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B8663647.png)










